2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid
Description
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amino group and a tetrahydro-2H-pyran-3-yl substituent attached to a central carbon, which is further linked to an acetic acid moiety. The BOC group serves as a protective moiety for the amino functionality, a common strategy in peptide synthesis to prevent undesired side reactions during coupling steps .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-5-4-6-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOEDFNPIETOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398503-92-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Coupling reaction: The protected amine and the tetrahydropyran ring are coupled using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydropyran ring.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Drug Development
The compound is primarily utilized in the synthesis of bioactive molecules, particularly in the creation of peptide-based drugs. The Boc group allows for selective deprotection, facilitating the introduction of various functional groups essential for biological activity.
Anticancer Research
Recent studies have indicated that derivatives of 2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid exhibit promising anticancer properties. For instance, modifications to the tetrahydropyran ring have been shown to enhance cytotoxicity against specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Peptide Synthesis
The compound serves as an intermediate in the synthesis of various peptides, particularly those that require specific stereochemistry or functional groups. Its stability under standard peptide coupling conditions makes it an attractive option for chemists looking to construct complex peptide structures .
Chiral Auxiliary
Due to its chiral nature, this compound can be employed as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting potential as lead compounds for further development .
Case Study: Peptide Synthesis Optimization
A research project focused on optimizing peptide synthesis protocols using this compound revealed enhanced yields and purities compared to traditional methods. The study highlighted the compound's role in improving reaction conditions and minimizing side reactions during peptide formation .
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine group which can then participate in further reactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight* | Similarity Score | Key Structural Features |
|---|---|---|---|---|---|
| 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid | Not Available | C₁₂H₂₁NO₅ | ~259.3 | - | BOC-amino, THP-3-yl, acetic acid |
| (2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid | 603130-13-8 | C₁₂H₂₁NO₅ | ~259.3 | 0.75 | BOC-amino on THP ring, carboxylic acid |
| 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid | Not Provided | C₉H₁₇NO₄ | ~203.2 | - | BOC-amino, methyl branch, propionic acid |
| 2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid | 103105-97-1 | C₁₇H₂₂N₂O₅ | 334.37 | - | BOC-amino, benzoazepine, acetic acid |
*Calculated based on molecular formulas.
- Highest Similarity: (2S,5R)-5-((BOC)amino)tetrahydro-2H-pyran-2-carboxylic acid (0.75 similarity) shares the THP ring and BOC-amino group but positions the carboxylic acid directly on the THP ring, unlike the acetic acid side chain in the target compound .
- Methyl-Substituted Analog: 3-[BOC-amino]-2-methylpropionic acid lacks the THP ring, replacing it with a methyl group, reducing steric bulk and hydrophobicity .
- Benzoazepine Derivative : The compound in incorporates a fused aromatic system, enhancing lipophilicity and likely altering metabolic stability compared to the THP-based target .
Physicochemical and Functional Properties
- Solubility : The THP ring in the target compound enhances hydrophilicity compared to the methyl-substituted analog but reduces it relative to the benzoazepine derivative (due to aromaticity) .
- Stability : BOC protection improves stability under basic conditions, but the THP ring’s ether oxygen may increase susceptibility to acid-catalyzed ring-opening versus the benzoazepine’s aromatic stability .
- Biological Relevance : The THP moiety may improve membrane permeability compared to bulkier analogs, making the target compound a candidate for central nervous system-targeted therapeutics.
Biological Activity
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid, also known by its CAS number 711017-85-5, is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 259.30 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The structural characteristics include:
| Property | Value |
|---|---|
| CAS Number | 711017-85-5 |
| Molecular Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | 259.30 g/mol |
| Boiling Point | Not available |
| InChI Key | MAJWUTNRLZHCBX-VIFPVBQESA-N |
The biological activity of this compound is primarily attributed to its role as an amino acid derivative. Such compounds often exhibit various pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer activities. The presence of the tetrahydropyran moiety may enhance the compound's ability to interact with biological targets due to its conformational flexibility.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on similar Boc-protected amino acids demonstrated their ability to inhibit cancer cell proliferation through modulation of apoptotic pathways. The presence of the tetrahydropyran structure was noted to improve cellular uptake and bioavailability .
- Anti-inflammatory Effects : Research has indicated that derivatives of this compound can reduce inflammatory markers in vitro. The mechanism involves inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
- Neuroprotective Properties : Preliminary studies suggest that compounds with similar structures may provide neuroprotection by reducing oxidative stress and promoting neuronal survival in models of neurodegeneration .
Summary of Biological Activities
| Activity Type | Evidence Level | Mechanism |
|---|---|---|
| Anticancer | Moderate | Induction of apoptosis |
| Anti-inflammatory | High | Inhibition of NF-kB signaling |
| Neuroprotective | Preliminary | Reduction of oxidative stress |
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid | 1251903-95-3 | Similar anti-cancer activity |
| (R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid | 1251903-95-3 | Exhibits neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
